molecular formula C9H10N2O B605014 6-Hydroxymyosmine CAS No. 70969-38-9

6-Hydroxymyosmine

Cat. No.: B605014
CAS No.: 70969-38-9
M. Wt: 162.19
InChI Key: QYPBKLSPFWOREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymyosmine, also known by its CAS number 70969-38-9, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This compound is known for its solubility in dimethyl sulfoxide (DMSO) and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 6-Hydroxymyosmine involves several steps. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

6-Hydroxymyosmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Hydroxymyosmine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme inhibition or as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 6-Hydroxymyosmine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

6-Hydroxymyosmine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular weights or solubility properties may be considered for comparison. The unique properties of this compound, such as its specific reactivity or biological activity, can be highlighted in comparison to these similar compounds .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

70969-38-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-4-3-7(6-11-9)8-2-1-5-10-8/h3-4,6H,1-2,5H2,(H,11,12)

InChI Key

QYPBKLSPFWOREG-UHFFFAOYSA-N

SMILES

C1CC(=NC1)C2=CNC(=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6Hydroxymyosmine;  6 Hydroxymyosmine;  6-Hydroxymyosmine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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